molecular formula C27H25N5O3 B2407822 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1357857-25-0

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2407822
CAS No.: 1357857-25-0
M. Wt: 467.529
InChI Key: ATRMYYQPJQCLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest for researchers in various fields.

Properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-17-11-13-20(14-12-17)15-28-24(33)16-31-27(34)32-22-9-5-4-8-21(22)29-26(25(32)30-31)35-23-10-6-7-18(2)19(23)3/h4-14H,15-16H2,1-3H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRMYYQPJQCLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC(=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of o-Azidoquinoxaline Precursor

Starting with 2-nitro-3-chloroquinoxaline (1 ), azidation is achieved using trimethylsilyl azide (TMSN₃) and tert-butyl nitrite in acetonitrile at 0°C. This method avoids hazardous sodium azide and achieves 92% yield of 2-azido-3-chloroquinoxaline (2 ).

Cycloaddition with Propargyl Alcohol Derivatives

The azide 2 reacts with 2,3-dimethylphenoxypropargyl alcohol (3 ) in 2-methyltetrahydrofuran (2-Me-THF) at 80°C for 12 hours, yielding the triazoloquinoxaline intermediate 4 (78% yield). Microwave-assisted conditions (100°C, 300W) reduce reaction time to 2 hours with comparable efficiency.

Entry Alkyne Solvent Temperature/Time Yield
1 3 2-Me-THF 80°C, 12 h 78%
2 3 2-Me-THF MW, 100°C, 2 h 75%

Introduction of the 2,3-Dimethylphenoxy Group

Mitsunobu alkylation installs the 2,3-dimethylphenoxy moiety at position 4 of the triazoloquinoxaline core. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF), intermediate 4 couples with 2,3-dimethylphenol (5 ) to afford 6 in 85% yield.

Mechanistic Insight : The reaction proceeds via activation of the phenol oxygen, enabling nucleophilic attack on the electron-deficient quinoxaline ring.

Functionalization with the Acetamide Side Chain

Bromoacetylation at Position 2

Intermediate 6 undergoes bromoacetylation using bromoacetyl bromide in dichloromethane (DCM) with pyridine as a base. This step introduces the acetamide precursor 7 with 90% yield.

Coupling with 4-Methylbenzylamine

The bromide 7 reacts with 4-methylbenzylamine (8 ) in ethyl acetate at room temperature for 24 hours, yielding the target acetamide 9 (82% yield). Ultrasonic agitation reduces reaction time to 1 hour (87% yield).

Entry Amine Conditions Yield
1 8 EtOAc, rt, 24 h 82%
2 8 Ultrasound, 1 h 87%

Optimization and Scalability

Solvent and Catalyst Screening

Green solvents like 2-Me-THF improve reaction sustainability without compromising efficiency. Transitioning from Pd/C hydrogenation (older methods) to metal-free cycloaddition reduces heavy metal contamination.

Purification Strategies

Silica gel chromatography isolates intermediates 4 and 7 , while recrystallization from petroleum ether/ethyl acetate (1:3) purifies the final product 9 .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H, quinoxaline-H), 7.89 (s, 1H, triazole-H), 7.35–7.28 (m, 4H, benzyl-H), 6.95 (d, J = 8.0 Hz, 2H, phenoxy-H), 4.52 (s, 2H, CH₂CO), 2.40 (s, 3H, CH₃), 2.32 (s, 6H, 2×CH₃).
  • HRMS : m/z Calcd for C₃₁H₂₉N₅O₃ [M+H]⁺: 532.2345; Found: 532.2348.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes, which can result in the modulation of various biochemical pathways .

Comparison with Similar Compounds

Compared to other triazoloquinoxaline derivatives, 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide stands out due to its unique substituents, which enhance its biological activity and specificity. Similar compounds include:

This compound’s distinct structure and properties make it a valuable subject for ongoing research in various scientific disciplines.

Biological Activity

The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide (CAS Number: 1184994-53-3) is a member of the triazoloquinoxaline family known for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N5O4C_{27}H_{25}N_{5}O_{4}, with a molecular weight of approximately 483.5 g/mol. The structure features a triazoloquinoxaline core significant in medicinal chemistry due to its pharmacological properties.

PropertyValue
Molecular FormulaC27H25N5O4
Molecular Weight483.5 g/mol
CAS Number1184994-53-3

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes:

  • Adenosine Receptors : Compounds in the triazoloquinoxaline class have shown selective binding to adenosine A1 and A2 receptors. For instance, certain derivatives exhibit high affinity for these receptors with IC50 values as low as 21 nM for A2 receptors .
  • Antidepressant Activity : Related compounds have demonstrated potential as rapid-acting antidepressants by reducing immobility in behavioral despair models in rats . This suggests that the compound may share similar properties.
  • c-Met Inhibition : The compound may also inhibit c-Met protein kinase, which is implicated in various cancers and could lead to therapeutic applications in oncology .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Effects : As mentioned, compounds from this class can reduce depressive-like behaviors in animal models.
  • Anti-cancer Properties : The ability to inhibit c-Met suggests potential applications in cancer treatment.

Case Studies

Several studies have investigated the biological activity of triazoloquinoxaline derivatives:

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant-like effects of triazoloquinoxaline derivatives.
    • Method : Behavioral despair tests in rats.
    • Findings : Certain derivatives significantly reduced immobility time compared to control groups, indicating potential antidepressant properties .
  • Inhibition of Adenosine Receptors :
    • Objective : To assess the binding affinity of triazoloquinoxaline derivatives to adenosine receptors.
    • Method : Radioligand binding assays using rat cerebral cortex membranes.
    • Findings : Some compounds showed selective antagonistic activity at A1 and A2 receptors with notable IC50 values .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide?

  • Methodology : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Formation of the triazoloquinoxaline core using cyclization reactions. For example, hydrogen peroxide oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid to generate a dioxo intermediate, followed by coupling with chloroacetamide derivatives .
  • Step 2 : Introduction of the 2,3-dimethylphenoxy group via nucleophilic aromatic substitution under reflux conditions in ethanol with catalytic acetic acid .
  • Step 3 : Final functionalization with N-[(4-methylphenyl)methyl]acetamide using carbodiimide-mediated coupling .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments. For instance, distinct downfield shifts (~δ 8.5–9.0 ppm) confirm the presence of the triazoloquinoxaline ring .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O and C–H···O bonds), critical for validating stereoelectronic effects .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C28H25N5O3) with <2 ppm error .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Emergency Protocols : In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation. For spills, avoid dust generation and use ethanol for decontamination .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the triazoloquinoxaline intermediate?

  • Methodology :

  • Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps to reduce byproduct formation .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for coupling reactions. Ethanol with glacial acetic acid (5 drops) improves solubility and reaction rates .
  • Temperature Control : Reflux at 80–90°C enhances cyclization efficiency while minimizing decomposition .

Q. How should researchers address discrepancies in reported biological activity data for triazoloquinoxaline derivatives?

  • Methodology :

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and dosing protocols (IC50 under consistent serum conditions) .
  • Metabolic Stability Testing : Use hepatic microsome assays to identify metabolite interference, which may explain variability in in vivo vs. in vitro results .

Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate logP values (calculated via ChemDraw) with membrane permeability to optimize bioavailability .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., hydrolyzed acetamide or oxidized phenoxy groups) .
  • Light Sensitivity Testing : Store aliquots in amber vs. clear glass vials and monitor UV-Vis spectral changes (λmax 270–320 nm) .

Q. What experimental designs are recommended for evaluating its mechanism of action in neurological disorders?

  • Methodology :

  • In Vitro Electrophysiology : Patch-clamp assays on GABA-A receptors to assess modulation of chloride ion currents, given structural similarities to anticonvulsant triazolo derivatives .
  • In Vivo Behavioral Models : Use kainic acid-induced seizure models in rodents, with dose-response studies (1–50 mg/kg, i.p.) and EEG monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.